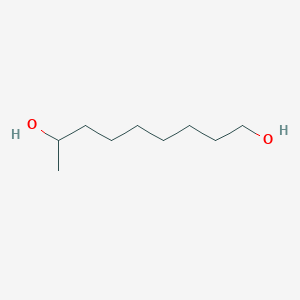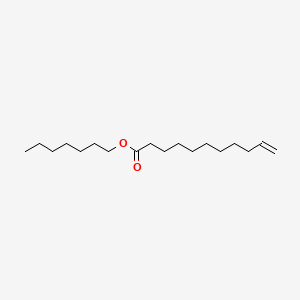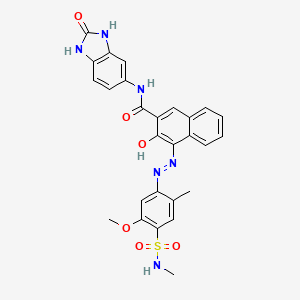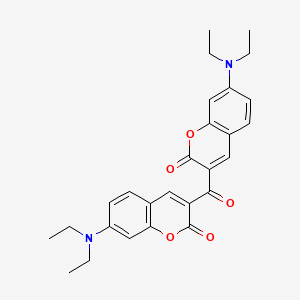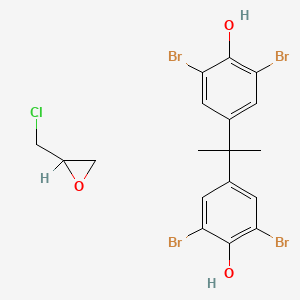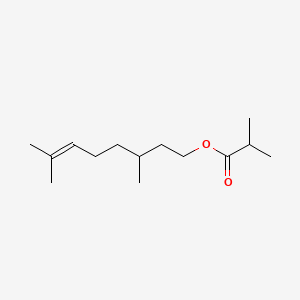
Citronellyl isobutyrate
Descripción general
Descripción
Citronellyl isobutyrate is a chemical compound with the formula C14H26O2 and a molecular weight of 226.3550 . It is used as a flavor and fragrance agent, known for its fruity type odor and flavor .
Synthesis Analysis
Citronellyl isobutyrate can be synthesized by direct esterification of citronellol with isobutyric acid via azeotropic conditions or using isobutyric anhydride . This process has been carried out using sodium hydroxide as a catalyst .Molecular Structure Analysis
The linear formula of Citronellyl isobutyrate is (CH3)2CHCO2CH2CH2CH(CH3)CH2CH2CH=C(CH3)2 . The IUPAC Standard InChI is InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3 .Physical And Chemical Properties Analysis
Citronellyl isobutyrate is a colorless clear liquid . It has a flashpoint greater than 212.00 °F . The specific gravity at 20°C is between 0.8720 and 0.8820 , and it is insoluble in water .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Citronellyl isobutyrate has the molecular formula C14H26O2 and a molecular weight of 226.3550 . It’s also known by other names such as Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester; Isobutyric acid, 3,7-dimethyl-6-octenyl ester; Citronellyl isobutanoate; 3,7-Dimethyloct-6-en-1-yl isobutyrate; 3,7-Dimethyl-6-octenyl 2-methylpropanoate; .beta.-Citronellol, 2-methylpropionate; 3,7-dimethyloct-6-enyl isobutyrate .
Use in Laboratory Synthesis
Citronellyl isobutyrate is used in laboratory settings for the synthesis of substances . However, the specific substances synthesized using Citronellyl isobutyrate are not specified in the source.
Gas Chromatography
Information on Citronellyl isobutyrate’s behavior in gas chromatography is available, which could be useful in analytical chemistry .
Mecanismo De Acción
Target of Action
Citronellyl isobutyrate is a chemical compound used primarily as a flavor and fragrance agent
Mode of Action
It’s known to impart a fruity odor and flavor , suggesting it interacts with olfactory receptors, but the exact mechanism remains unclear.
Biochemical Pathways
Citronellyl isobutyrate belongs to the class of organic compounds known as fatty alcohol esters . These are ester derivatives of a fatty alcohol.
Result of Action
The molecular and cellular effects of Citronellyl isobutyrate’s action are primarily related to its role as a flavor and fragrance agent . It imparts a fruity odor and flavor, which suggests it interacts with olfactory receptors.
Propiedades
IUPAC Name |
3,7-dimethyloct-6-enyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPERKMXSGYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052652 | |
| Record name | Citronellyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/rosy-fruity odour | |
| Record name | Citronellyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | Citronellyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |
| Record name | Citronellyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.880 | |
| Record name | Citronellyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Citronellyl isobutyrate | |
CAS RN |
97-89-2 | |
| Record name | Citronellyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citronellyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citronellyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citronellyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-6-enyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRONELLYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZR3JKW1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citronellyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential mechanism of action of Citronellyl Isobutyrate in Type 2 Diabetes?
A: Based on molecular docking studies, Citronellyl Isobutyrate exhibits a strong binding affinity (-9.1 kcal/mol) to aldose reductase. [] This enzyme plays a crucial role in the polyol pathway, which is upregulated in hyperglycemic conditions and contributes to diabetic complications. Inhibiting aldose reductase could potentially mitigate these complications.
Q2: What are the major sources of Citronellyl Isobutyrate and how does its chemical profile vary?
A: Citronellyl Isobutyrate is a common constituent of essential oils found in various plant species. For example, it has been identified as a major component in Eugenia christmannii (14.24%) [], Daucus gracilis Steinh flowers (6.8%) [], and Damask rose (Rosa damascene Mill). [] The specific percentage can vary significantly depending on the plant species, extraction method, and geographical location.
Q3: How does the extraction method impact the yield and composition of essential oils containing Citronellyl Isobutyrate?
A: Research has shown that the extraction apparatus used can influence both the yield and chemical profile of essential oils. A study comparing stainless steel and copper distillation apparatus for extracting essential oil from Damask rose found differing yields and varying concentrations of Citronellyl Isobutyrate depending on the apparatus used. [] This highlights the importance of considering extraction methods when analyzing essential oil composition.
Q4: Has Citronellyl Isobutyrate demonstrated any other biological activities beyond its potential anti-diabetic properties?
A: Yes, research suggests that Citronellyl Isobutyrate may possess other interesting biological properties. For instance, essential oils rich in Citronellyl Isobutyrate, like those from Daucus gracilis Steinh flowers, have shown promising antimicrobial, insecticidal, and anti-inflammatory activities. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.
Q5: How does the structure of Citronellyl Isobutyrate relate to its observed biological activity?
A: While specific structure-activity relationship (SAR) studies focusing on Citronellyl Isobutyrate are limited, computational docking studies provide some insights. Its interaction with the binding site of aldose reductase, a target for diabetic complications, suggests a potential link between its structure and this particular biological activity. [] Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity against various targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



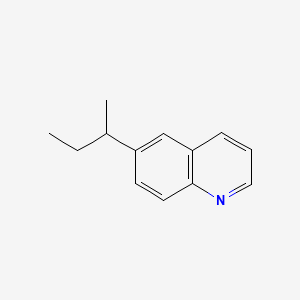
![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
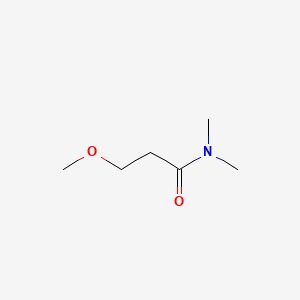

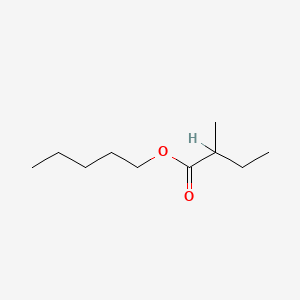
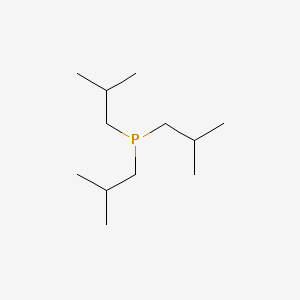

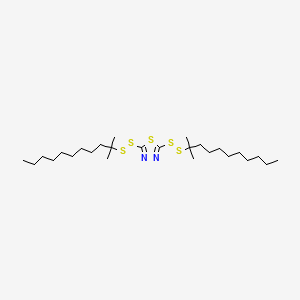
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
